2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXHEHIKUEIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₉ClN₂O₃S
- Molecular Weight : 330.83 g/mol
- Structural Features : The compound features a chloro group, a piperidine ring, and a sulfonamide moiety, which contribute to its biological activity and versatility in synthetic organic chemistry .
Pharmacological Applications
1. Enzyme Inhibition and Receptor Interaction
Research indicates that compounds with similar structures to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide often exhibit significant pharmacological activities. The sulfonamide group is particularly known for its role in modulating biological pathways, including:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies .
2. TRPV1 Antagonism
The compound has been investigated for its potential as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is involved in pain sensation and inflammatory responses. Studies have shown that modifications of related compounds can lead to enhanced binding affinity and antagonistic activity towards TRPV1, suggesting that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may also exhibit similar properties .
Synthesis and Reaction Pathways
The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide typically involves several steps:
- Starting Materials : Commonly used reagents include dichloromethane and acetonitrile.
- Reaction Conditions : Reactions are performed under varying temperatures, often from room temperature to reflux conditions .
Case Studies and Research Findings
Several studies have investigated the pharmacological activities of compounds related to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide:
- A study highlighted the structure-activity relationships (SAR) of related propanamides as potent TRPV1 antagonists, demonstrating that modifications can significantly enhance their efficacy .
- Another investigation focused on the interactions of sulfonamide-containing compounds with various biological targets, indicating promising avenues for drug development .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The piperidine sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Piperidine Derivatives
W-15 and W-18
- Structure : W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share a sulfonamide-piperidine backbone but differ in substituents (e.g., nitrophenylethyl, chlorophenyl) .
- Key Differences: W-15 and W-18 are 2-piperidinylidene derivatives, whereas the target compound has a 3-phenylpropanamide linkage.
3-Phenylsulfanyl-N-(4-Piperidin-1-Ylsulfonylphenyl)Propanamide
Chloro-Substituted Amide Derivatives
2-Chloro-N-(4-Phenyl-1,3-Thiazol-2-Yl)Propanamide
- Structure : Substitutes the piperidine sulfonyl group with a thiazole ring .
- Likely higher metabolic stability due to reduced steric hindrance compared to the bulky piperidine sulfonyl group.
2-Chloro-N-(3-(Triethoxysilyl)Propyl)Propanamide (CTP)
Dichloro-Substituted Analogs
2-Chloro-N-[2-Chloro-5-(Piperidine-1-Sulfonyl)Phenyl]Propanamide
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The piperidine sulfonyl group in the target compound may mimic sulfonamide drugs (e.g., protease inhibitors), but its discontinued status limits experimental validation .
- Synthetic Utility : Analogs like CTP demonstrate the adaptability of chloro-propanamide derivatives in materials science, emphasizing the role of substituents in application-specific design .
- Structural-Activity Relationships (SAR) :
- Chlorine atoms enhance electrophilicity, favoring nucleophilic substitution reactions.
- Bulky piperidine sulfonyl groups may reduce membrane permeability but improve target specificity.
Biological Activity
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound with a complex molecular structure that includes a chloro group, a piperidine ring, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Chemical Formula : C13H16ClN2O2S
- Molar Mass : Approximately 330.83 g/mol
- Structural Features : The presence of the chloro and sulfonamide groups enhances its reactivity and interaction with biological targets.
Enzyme Inhibition and Receptor Interaction
Research indicates that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may function as an enzyme inhibitor. Its unique structure allows it to interact effectively with various biological targets, potentially inhibiting their activity or altering their function. This is significant for evaluating its therapeutic potential, particularly in conditions where enzyme regulation is crucial.
Potential Biological Activities :
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also possess such activity.
- Analgesic Properties : The sulfonamide group is known for its role in modulating biological pathways, indicating possible analgesic effects.
Structure-Activity Relationship (SAR)
The SAR analysis of compounds similar to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide reveals that specific structural features are critical for their biological activity. For instance, the presence of electronegative groups like chlorine can enhance antiproliferative activity in cancer models.
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide | Chloro group, sulfonamide moiety | Potential enzyme inhibitor |
| Compound A | N/A | Anticancer activity |
| Compound B | N/A | Anti-inflammatory effects |
Study 1: Anticancer Activity
A study investigated the anticancer potential of related compounds, revealing that those with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine ring could enhance the binding affinity to specific receptors involved in tumor growth.
Study 2: Analgesic Properties
Another research effort focused on the analgesic properties of sulfonamide derivatives. The study demonstrated that compounds with a piperidine structure showed promising results in pain models, suggesting that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may also possess similar analgesic properties.
The mechanism of action for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, potentially leading to inhibition of certain enzymes or receptors. Ongoing research aims to elucidate the detailed pathways and molecular interactions responsible for its biological effects.
Q & A
Q. What are the recommended handling and storage protocols for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide to ensure laboratory safety?
Methodological Answer:
- Handling Precautions : Use nitrile or neoprene gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in a cool, dry environment (2–8°C) in airtight containers to prevent degradation. Separate from oxidizing agents or strong bases to avoid incompatibility .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use adsorbents (e.g., vermiculite) for spills .
Q. How can researchers verify the structural identity of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the piperidine-sulfonyl group (δ 1.5–2.5 ppm for piperidine protons) and chloro-propanamide moiety (δ 4.0–4.5 ppm for CHCl) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 357.08 (calculated for CHClNOS) .
- Cross-Referencing : Compare spectral data with PubChem entries or ECHA databases for consistency .
Advanced Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis yield of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HATU for amide coupling) .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce side reactions, as demonstrated in diazomethane syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% by HPLC) .
Q. How can researchers investigate the biological activity of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide, and what in vitro assays are appropriate for initial screening?
Methodological Answer:
- Receptor Binding Assays : Screen for kinase inhibition (e.g., PI3K/AKT pathway) using fluorescence polarization (FP) or TR-FRET assays, given the sulfonyl-piperidine group’s affinity for ATP-binding pockets .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Include positive controls (e.g., doxorubicin) for comparison .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification of parent compound depletion .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (solvent purity, humidity control) and validate assay protocols with internal controls .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed chloro-propanamide) that may skew biological results .
- Computational Modeling : Perform DFT calculations (Gaussian or Schrödinger Suite) to predict reactivity hotspots and rationalize yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
